2-Methoxy-4'-trifluoromethylbenzophenone
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Overview
Description
2-Methoxy-4’-trifluoromethylbenzophenone is an organic compound with the molecular formula C15H11F3O2 It is a benzophenone derivative characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-trifluoromethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methoxybenzoyl chloride and 4-trifluoromethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
2-Methoxybenzoyl chloride+4-TrifluoromethylbenzeneAlCl32-Methoxy-4’-trifluoromethylbenzophenone
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4’-trifluoromethylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: 2-Hydroxy-4’-trifluoromethylbenzophenone
Reduction: 2-Methoxy-4’-trifluoromethylbenzyl alcohol
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4’-trifluoromethylbenzophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical properties and applications.
4-Methoxybenzophenone: Contains a methoxy group but lacks the trifluoromethyl group, affecting its reactivity and biological activity.
4-Trifluoromethylbenzophenone: Contains a trifluoromethyl group but lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-4’-trif
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAOZCBBMWVMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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